1-Benzyl-2-methylpiperidin-3-ol

Chiral separation Fragment-based drug discovery X-ray crystallography

Researchers requiring a stereochemically defined piperidine scaffold often face inconsistent purity and limited structural validation. This compound resolves both: ≥98% purity ensures reliable downstream chemistry, while its co-crystal structure with FatA (PDB 7HSN) provides an immediate starting point for fragment-to-lead optimization. Key advantages for procurement: - Multiple well-characterized enantiomers available as chiral building blocks. - Orthogonal handles (N-benzyl, C2-methyl, C3-hydroxyl) for diverse derivatization. - Stable powder supplied under cold-chain (2-8°C), ready for global shipment.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1256091-41-4
Cat. No. B1382010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylpiperidin-3-ol
CAS1256091-41-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1C(CCCN1CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3
InChIKeyZFJGRVQFTNBLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylpiperidin-3-ol: Structure & Physicochemistry


1-Benzyl-2-methylpiperidin-3-ol (C₁₃H₁₉NO, MW 205.30) is a chiral piperidine derivative bearing a benzyl group at N1, a methyl group at C2, and a hydroxyl at C3 [1]. The six-membered ring predominantly adopts a chair conformation . The compound is supplied as a powder with a reported boiling point of 305.4 °C and a density of ~1.1 g/cm³ . Two chiral centers at C2 and C3 give rise to multiple stereoisomers; specific enantiomers, e.g., (2S,3S)- and (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, have been isolated and structurally characterized [2]. Commercial samples are typically available at ≥98% purity and require storage at 2–8 °C in sealed, dry containers .

Stereochemistry Two chiral centers support enantiomer-specific fragment studies
Grade High-purity chiral piperidine derivative
Format Powder; refrigerated sealed-dry storage

1-Benzyl-2-methylpiperidin-3-ol: Critical Differentiators


In-class piperidin-3-ol derivatives cannot be freely interchanged because even minor structural variations—the presence or absence of the N-benzyl group, the C2 methyl substituent, or the stereochemical configuration—profoundly alter conformational preferences, hydrogen-bonding networks, and target engagement . For instance, 1-benzylpiperidin-3-ol (lacking the C2 methyl) displays a different three-dimensional arrangement and a distinct set of known biological activities compared to the 2-methylated analog [1]. Similarly, 2-methylpiperidin-3-ol hydrochloride (no N-benzyl) exhibits a different hazard profile and molecular weight [2]. Substituting a 2-methylbenzyl isomer changes the electronic and steric environment of the binding pocket, as evidenced by differential PI3K and COX inhibition data [3]. The quantitative evidence below demonstrates that 1-benzyl-2-methylpiperidin-3-ol possesses measurable, context-specific advantages that preclude generic replacement.

N-benzyl vs. non-benzyl analogs may alter conformational preferences
C2 methyl absence may shift binding-pocket interaction profile
2-methylbenzyl isomer may change electronic and steric environment

1-Benzyl-2-methylpiperidin-3-ol: Differentiation Evidence


Defined Enantiomers for Fragment-Based Design

Unlike the achiral comparator 1-benzylpiperidin-3-ol, 1-benzyl-2-methylpiperidin-3-ol possesses two stereocenters (C2 and C3), yielding four distinct stereoisomers [1]. Individual enantiomers such as (2S,3S)-, (2R,3R)-, and (2S,3R)- have been isolated, structurally assigned, and deposited in public databases, with defined NMR and X-ray coordinates [2]. The (2R,3R) enantiomer (PDB ligand T1M) has been modeled in a protein binding site (PDB ID 5REE) [3]. The (2S,3R) enantiomer has been experimentally co-crystallized with Oleoyl-acyl carrier protein thioesterase 1 (FatA) in a fragment screening campaign, providing a direct, quantifiable measure of binding geometry (PDB ID 7HSN) [4].

Enantiomer Characterization
Head-to-head
2 vs 0 stereocenters; three enantiomers characterized
May support enantiomer-specific binding mode analysis
Compared to 1-benzylpiperidin-3-ol
Chiral separation Fragment-based drug discovery X-ray crystallography

X-ray Co-crystal Validates Fragment Hit

The (2S,3R) enantiomer of 1-benzyl-2-methylpiperidin-3-ol was identified as a fragment hit in a PanDDA analysis group deposition against Oleoyl-acyl carrier protein thioesterase 1 (FatA) [1]. The co-crystal structure (PDB ID 7HSN) reveals a well-defined electron density for the ligand, with real-space correlation coefficient and R-factor metrics that quantify the quality of the fit [2]. In contrast, the closely related 1-benzylpiperidin-3-ol has not been reported to yield a validated co-crystal structure with FatA under the same fragment screening conditions [3].

Co-crystal Validation
Head-to-head
Co-crystal structure deposited vs not reported
Reported co-crystal supports binding geometry review
FatA thioesterase fragment screening
Fragment-based lead discovery Protein-ligand co-crystal FatA thioesterase

Higher Purity & Storage Stability

Commercial 1-benzyl-2-methylpiperidin-3-ol is routinely supplied with a certified purity of ≥98% (HPLC) . The compound is a solid powder with a boiling point of 305.4 °C and a flash point of 78.8 °C . Storage recommendations specify sealed, dry conditions at 2–8 °C to prevent degradation . In comparison, the N-benzyl analog 1-benzylpiperidin-3-ol is often available only as a racemic mixture with purity specifications ranging from 95% to 97% . The 2-methylpiperidin-3-ol hydrochloride comparator carries GHS hazard statements H315, H319, and H335 [1].

Purity & Storage
Reported
Purity specification vs 95–97% analog
Supports lot-consistency review
Supplier data; refrigerated storage
Compound procurement Purity threshold Long-term storage

Solubility & Physicochemical Properties

1-Benzyl-2-methylpiperidin-3-ol exhibits a calculated aqueous solubility of 38 µg/mL at pH 7.4 . Its density is reported as 1.1 g/cm³, and its boiling point is 305.4 °C [1]. By comparison, the non-benzylated analog 2-methylpiperidin-3-ol hydrochloride is freely soluble in water but carries skin and eye irritation warnings, complicating handling [2]. The benzyl-substituted analog 1-benzylpiperidin-3-ol has a reported melting point of 168–172 °C, indicative of a more crystalline solid, which may affect dissolution kinetics .

Solubility Profile
Reported
38 µg/mL (pH 7.4) vs freely soluble analog
May support formulation context
In silico prediction; vendor-reported data
Aqueous solubility Physicochemical profiling Lead optimization

1-Benzyl-2-methylpiperidin-3-ol: Application Scenarios


Fragment-Based Hit Elaboration

Given its validated co-crystal structure with FatA (PDB 7HSN) [1], the (2S,3R) enantiomer of 1-benzyl-2-methylpiperidin-3-ol provides an immediate starting point for structure-guided optimization. The available X-ray coordinates allow in silico docking of elaborated analogs and rational design of chemical modifications to improve potency and selectivity, significantly accelerating the fragment-to-lead timeline compared to unvalidated starting points.

Chiral Intermediate for Synthesis

The availability of multiple, well-characterized enantiomers [2] makes 1-benzyl-2-methylpiperidin-3-ol a valuable chiral building block. Its N-benzyl group serves as a protecting group that can be cleanly removed by hydrogenolysis, while the C2 methyl and C3 hydroxyl offer orthogonal functionalization handles. The ≥98% purity specification ensures that downstream synthetic steps are not compromised by impurities, a critical requirement in multi-step medicinal chemistry campaigns.

Calibration Standard for Biophysical Assays

The detailed NMR characterization of the (2S,3S) enantiomer (1 mM in DMSO, 600 MHz, 298 K) [3] provides a reproducible spectral fingerprint that can serve as a quality control standard for biophysical assays (e.g., ligand-observed NMR, SPR). The compound's defined purity, storage stability (2–8 °C) , and known solubility (38 µg/mL) further support its use as a calibration standard or control compound in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Fragment-based hit elaboration
Enantiomer co-crystal context
Binding geometry and elaboration feasibility
Chiral intermediate synthesis
Defined enantiomer building block
Synthetic route compatibility and purity
Biophysical assay standard
Characterized spectral fingerprint
Assay reproducibility and standard consistency

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